molecular formula C6H12O2 B570099 4-Methylpentanoic acid-D12 CAS No. 116287-57-1

4-Methylpentanoic acid-D12

Cat. No. B570099
CAS RN: 116287-57-1
M. Wt: 128.233
InChI Key: FGKJLKRYENPLQH-BTXGSBRHSA-N
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Description

4-Methylpentanoic acid-D12, also known as Isocaproic Acid-D12, is a deuterium-labeled 4-Methylpentanoic acid . It is a short-chain volatile fatty acid that is produced during wastewater treatment using anaerobic membrane bioreactors . It is a synthetic intermediate in the synthesis of biodiesel, polyhydroxyalkanoate (PHA) biopolymers, and various organic compounds .


Synthesis Analysis

This compound is intended for use as an internal standard for the quantification of 4-methylpentanoic acid by GC- or LC-MS . It is a synthetic intermediate in the synthesis of biodiesel, polyhydroxyalkanoate (PHA) biopolymers, and various organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C6D12O2 . The SMILES representation is [2H]OC (C ( [2H]) ( [2H])C ( [2H]) ( [2H])C (C ( [2H]) ( [2H]) [2H]) ( [2H])C ( [2H]) ( [2H]) [2H])=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Safety Assessment in Fragrance Ingredients

4-Methylpentanoic acid has been evaluated for its safety in various toxicological endpoints. It is found not to be genotoxic and has a margin of exposure greater than 100 for repeated dose toxicity and reproductive toxicity endpoints. The compound is not expected to be phototoxic or photoallergenic and has low potential for skin sensitization. Additionally, it is not considered persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).

Antimetabolite Properties

2-Amino-4-keto-3-methylpentanoic acids, related to 4-methylpentanoic acid, have been identified as vitamin B12 antimetabolites. These compounds can inhibit the growth of certain bacterial strains in a bioassay system, suggesting potential antimicrobial applications (Perlman et al., 1977).

Analysis in Wine and Beverages

A method has been developed to analyze 4-methylpentanoic acid in wine and other alcoholic beverages. This approach involves solid-phase extraction and gas chromatography-mass spectrometry, highlighting the relevance of 4-methylpentanoic acid in the food and beverage industry (Gracia-Moreno et al., 2015).

Role in Spasmolytic Activity

Eucalyptanoic acid, derived from Eucalyptus camaldulensis var. obtusa, has been studied for its spasmolytic activity. Its derivative, similar in structure to 4-methylpentanoic acid, shows significant spasmolytic effects, mediated through the blockade of calcium influx (Begum et al., 2002).

Antibacterial Applications

A compound structurally related to 4-methylpentanoic acid, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, isolated from Siegesbeckia glabrescens, exhibits specific antibacterial activity against Gram-positive bacteria. This research opens up avenues for its use in developing new antibacterial agents (Kim et al., 2012).

Catalytic Properties

Studies have been conducted on the acid-base properties of oxides in catalysis, using 4-methylpentan-2-ol as a probe molecule. This research helps understand the role of such compounds in catalytic processes, important in the field of material science (Cutrufello et al., 2002).

Synthesis and Characterization

Research has focused on the synthesis and characterization of molecules structurally similar to 4-methylpentanoic acid, with applications in pharmaceuticals and organic chemistry. These studies include the stereoselective synthesis of analogs and investigating their properties (Harris et al., 1998).

Safety and Hazards

The safety data sheet (SDS) for 4-Methylpentanoic acid-D12 provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJLKRYENPLQH-BTXGSBRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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